4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Isoxazole derivatives are recognized for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry and drug development. This compound has garnered interest due to its potential applications in various scientific fields, including biology, medicine, and materials science.
This compound is classified as an isoxazole derivative, specifically a carboxylic acid. Isoxazoles are known for their roles in pharmaceuticals, often exhibiting antimicrobial, antiviral, and anticancer properties. The presence of multiple substituents on the isoxazole ring can influence the biological activity and chemical reactivity of the compound .
The synthesis of 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid typically involves cyclization reactions to form the isoxazole ring. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions. This approach allows for efficient formation of the isoxazole structure while minimizing by-products .
In industrial settings, similar synthetic routes are employed but optimized for scale. Continuous flow reactors and automated systems enhance production efficiency. Key parameters such as temperature, pressure, and solvent choice are critical in maximizing yield and purity during synthesis .
The molecular formula of 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid is C12H12N2O3. The structure features two isoxazole rings with methyl and carboxylic acid substituents that contribute to its chemical properties.
The compound's structural data can be analyzed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular configuration and confirm the presence of specific functional groups .
4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid can undergo various reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve halogens or alkyl halides under controlled conditions to ensure specificity .
The mechanism of action for 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to various therapeutic effects. The precise mechanism depends on the context of use and the biological system involved .
The physical properties of 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases. The compound's reactivity profile allows it to participate in a variety of chemical transformations relevant for synthetic applications .
The compound has several notable applications:
Isoxazole derivatives constitute a privileged scaffold in drug discovery due to their versatile bioactivity profile and synthetic adaptability. The compound 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS: 887679-11-0; Mol. Formula: C₁₁H₁₂N₂O₄; Mol. Weight: 236.22 g/mol) exemplifies a bifunctional isoxazole hybrid featuring two isoxazole rings connected via a methylene bridge, with one ring bearing a carboxylic acid moiety [5] [9]. This architecture merges three critical elements:
Table 1: Structural and Physicochemical Profile of Key Isoxazole-Carboxylic Acid Derivatives
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | 887679-11-0 | C₁₁H₁₂N₂O₄ | 236.22 | Bis-isoxazole with methylene linker & COOH |
4,5-Dimethyl-isoxazole-3-carboxylic acid | Not specified | C₆H₇NO₃ | 141.13 | Monoisoxazole with methyl substituents |
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid | 849066-63-3 | C₉H₈N₂O₄ | 208.17 | Linked isoxazoles without methylene spacer |
This structural configuration aligns with "bioisosteric replacement" strategies in medicinal chemistry, where the isoxazole ring often substitutes for phenyl or other heterocycles to enhance solubility or metabolic stability. The carboxylic acid group further mimics biological acids (e.g., aspartate or glutamate), enabling targeted interactions with amino acid recognition sites [1] [6].
Isoxazole-carboxylic acid hybrids serve as multifunctional intermediates in rational drug design, leveraging both the heterocycle's pharmacophoric properties and the carboxylic acid's derivatization potential. Their significance manifests in two key domains:
Antimicrobial Applications: Fused isoxazole derivatives (e.g., pyrano[3,2-d]isoxazoles) exhibit potent activity against β-lactamase-producing bacteria. Molecular docking studies confirm high binding affinity (-9.2 to -11.3 kcal/mol) with β-lactamase enzymes (PDB: 1CK3, 6MU9), where the carboxylic acid forms salt bridges with Arg244 and Lys315 residues, disrupting antibiotic resistance mechanisms [4].
Anticancer Therapeutics: Hybrids like indole-3-isoxazole-5-carboxamides demonstrate IC₅₀ values as low as 0.7 µM against Huh7 liver cancer cells. The carboxylic acid moiety enables conversion to bioactive amides that induce G0/G1 cell cycle arrest and downregulate CDK4 expression, validating isoxazole-carboxylic acids as precursors for kinase-targeted therapies [6].
Table 2: Biological Activities of Isoxazole-Carboxylic Acid Hybrids
Biological Target | Representative Compound | Key Activity Findings | Mechanistic Insight |
---|---|---|---|
β-Lactamase enzymes | Pyrano[3,2-d]isoxazole-5-carbonitrile | MIC: 2–8 µg/mL against resistant S. aureus | Docking score: −11.3 kcal/mol with 6W2Z; H-bonding with catalytic serine |
Liver cancer (Huh7) | Indole-3-isoxazole-5-carboxamide derivative | IC₅₀: 0.7 µM (72h exposure) | G0/G1 phase arrest; 90% CDK4 downregulation at 5 µM |
Antioxidant systems | Pyrazolo[4,3-d]isoxazole hybrids | 85% DPPH scavenging at 100 µM | Radical stabilization via carboxylate anion resonance |
The carboxylic acid group is pivotal in these hybrids, serving as:
Recent synthetic advances enable precise functionalization of these hybrids. Copper-catalyzed [3+2] cycloadditions generate isoxazole cores with >80% yields, while orthogonal protection/deprotection strategies allow selective carboxyl group modification—critical for creating prodrugs or targeted conjugates [1] [6].
Table 3: Synthetic Strategies for Isoxazole-Carboxylic Acid Hybrids
Synthetic Method | Precursor | Reaction Conditions | Yield | Advantages |
---|---|---|---|---|
Copper-catalyzed [3+2] cycloaddition | Hydroximoyl chloride + terminal alkyne | CuSO₄/NaAsc, THF/H₂O, rt | 74–84% | Regioselective; tolerates indole rings |
Knoevenagel condensation | 4-Acetyl-3-phenylisoxazol-5(4H)-one | Ethyl cyanoacetate, NaOEt, EtOH, reflux | 70–85% | Constructs fused pyrano-isoxazole cores |
EDC/HOBt coupling | Isoxazole-3-carboxylic acid + amine | DMAP, DMF, 0°C to rt | 67–92% | Amide diversification without racemization |
This compound class exemplifies molecular hybridization—a design paradigm merging two pharmacophores to overcome limitations of single scaffolds. With antibiotic resistance and targeted cancer therapies representing urgent medical needs, bifunctional isoxazole-carboxylic acid architectures offer versatile templates for next-generation drug candidates [3] [4] [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2